7-Benzyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione
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Description
7-Benzyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Activity
The compound, related to 7-Benzyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione, has been synthesized and evaluated for its cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive effects. Research found that certain analogues of this compound displayed significant prophylactic antiarrhythmic activity in experimentally induced arrhythmia and observed hypotensive activity in specific derivatives. These findings suggest potential therapeutic applications in cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Structural Chemistry
Studies have detailed the crystal structure of molecules closely related to this compound, revealing insights into the planar nature of the purine fused-ring skeleton and the chair conformation of the morpholine ring. These structural insights are crucial for understanding the compound's interactions at the molecular level, potentially guiding the design of analogues with improved pharmacological profiles (Karczmarzyk et al., 1995).
Polymer Science
Research into morpholine-2,5-dione derivatives, related to this compound, has led to the development of new polymers with promising hydrophilicity. This work is indicative of the potential for such compounds to be used in the creation of biodegradable polymers with specific functional properties, opening up new avenues in materials science (Wang & Feng, 1997).
Properties
IUPAC Name |
7-benzyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-20-14-13(15(23)19-17(20)24)22(11-12-5-3-2-4-6-12)16(18-14)21-7-9-25-10-8-21/h2-6H,7-11H2,1H3,(H,19,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXPONGBOSTMOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.